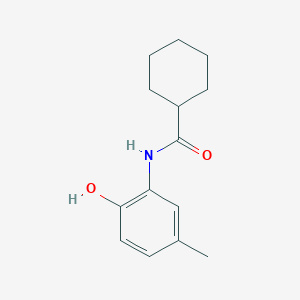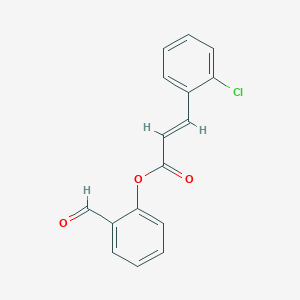![molecular formula C17H18ClNOS B5772133 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5772133.png)
2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide, also known as DMTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTA is a member of the thioacetamide family of compounds and has been shown to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide is not fully understood, but it is thought to involve the inhibition of enzymes such as cytochrome P450 and the activation of signaling pathways such as the MAPK/ERK pathway. 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide has also been shown to have antioxidant properties and may protect cells from oxidative stress.
Biochemical and Physiological Effects:
2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide can inhibit the growth of cancer cells and protect neurons from oxidative stress. In vivo studies have shown that 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide can protect against liver damage and reduce inflammation.
実験室実験の利点と制限
One advantage of using 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide in lab experiments is its high purity and stability. 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide in lab experiments is its potential toxicity. 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide has been shown to be toxic to some cell lines at high concentrations, and caution should be taken when handling and using the compound.
将来の方向性
There are several future directions for the study of 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide. One area of interest is the development of new drugs based on the 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide scaffold. Another area of interest is the exploration of the neuroprotective properties of 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide and its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide and its potential side effects.
合成法
The synthesis of 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide involves the reaction of 3-chlorobenzyl chloride with sodium thioacetate in the presence of a base such as triethylamine. The resulting product is then reacted with N-(3,4-dimethylphenyl)acetamide to yield 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide. The synthesis of 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide has been extensively studied and optimized to yield high purity and yield of the compound.
科学的研究の応用
2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide has been shown to have potential applications in a range of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide has been shown to have neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide has been shown to have anti-cancer properties and may have potential applications in the development of new cancer therapies. In drug discovery, 2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide has been used as a scaffold for the development of new drugs.
特性
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-12-6-7-16(8-13(12)2)19-17(20)11-21-10-14-4-3-5-15(18)9-14/h3-9H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKPPRBOUWJTTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSCC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B5772054.png)

![2-(3-methoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5772067.png)



![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5772093.png)


![2-({[(2-phenylethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5772116.png)


![{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetic acid](/img/structure/B5772156.png)
